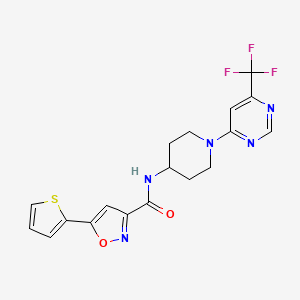
5-(thiophen-2-yl)-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)isoxazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(thiophen-2-yl)-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C18H16F3N5O2S and its molecular weight is 423.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-(Thiophen-2-yl)-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)isoxazole-3-carboxamide is a complex organic compound with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The compound features a unique structure that includes:
- Isoxazole ring
- Thiophene moiety
- Pyrimidine derivative
- Piperidine group
This structural diversity suggests potential interactions with various biological targets, making it an interesting candidate for drug development.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties.
Antibacterial Activity
Several studies have shown that derivatives of isoxazole and pyrimidine possess significant antibacterial properties. For instance:
- Minimum Inhibitory Concentration (MIC) values for related compounds against Staphylococcus aureus and Escherichia coli ranged from 3.12 to 12.5 μg/mL, indicating potent antibacterial effects compared to standard antibiotics like ciprofloxacin (MIC = 2 μg/mL) .
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| Isoxazole Derivative A | 3.12 | Staphylococcus aureus |
| Isoxazole Derivative B | 12.5 | Escherichia coli |
| Ciprofloxacin | 2 | Both |
Anticancer Activity
The compound's structural components suggest potential anticancer activity. In vitro studies have indicated that isoxazole derivatives can inhibit cancer cell proliferation by interfering with specific signaling pathways involved in tumor growth. For example:
- Compounds similar to the target compound have been shown to induce apoptosis in various cancer cell lines, highlighting their potential as anticancer agents .
The mechanisms through which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : Many isoxazole derivatives inhibit enzymes crucial for bacterial survival or cancer cell proliferation.
- Receptor Modulation : The compound may interact with specific receptors, altering cellular signaling pathways.
- Induction of Oxidative Stress : Some studies suggest that these compounds can increase reactive oxygen species (ROS), leading to cell death in pathogens and cancer cells alike.
Case Studies
- Antibacterial Efficacy : A study demonstrated that a structurally similar compound exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC of 8 μg/mL, suggesting that the target compound may also possess similar activity .
- Anticancer Studies : In a clinical trial involving a related isoxazole derivative, patients with advanced solid tumors showed partial responses when treated with the compound, indicating its potential as an effective anticancer agent .
特性
IUPAC Name |
5-thiophen-2-yl-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N5O2S/c19-18(20,21)15-9-16(23-10-22-15)26-5-3-11(4-6-26)24-17(27)12-8-13(28-25-12)14-2-1-7-29-14/h1-2,7-11H,3-6H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWFOTCCBUOQUGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=NOC(=C2)C3=CC=CS3)C4=NC=NC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














